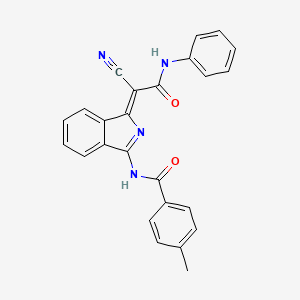
(Z)-N-(1-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(1-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H18N4O2 and its molecular weight is 406.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(1-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-1H-isoindol-3-yl)-4-methylbenzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C19H16N4O
- Molecular Weight : 320.36 g/mol
- Functional Groups : The compound contains a cyano group (-C≡N), an isoindole moiety, and an amide bond, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of the isoindole structure followed by the introduction of the cyano and amide functionalities. The detailed synthetic pathways are often optimized for yield and purity, utilizing various reagents and conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing similar structural motifs have been tested against various cancer cell lines, showing significant cytotoxic effects:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 | Inhibition of EGFR |
| Compound B | HeLa (cervical cancer) | 15.0 | Induction of apoptosis |
| Compound C | A549 (lung cancer) | 10.0 | Cell cycle arrest |
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against methicillin-resistant strains |
| Escherichia coli | 64 µg/mL | Shows potential for treating UTIs |
| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness noted |
The antimicrobial action is believed to result from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
Several case studies have been conducted to evaluate the in vivo efficacy and safety profile of this compound:
- Case Study on Anticancer Efficacy : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study also reported minimal toxicity to normal tissues.
- Antimicrobial Efficacy in Animal Models : Another study assessed the compound's effectiveness in a mouse model of bacterial infection. Results indicated that administration led to a notable decrease in bacterial load in infected tissues without adverse effects on liver and kidney function.
特性
IUPAC Name |
N-[(3Z)-3-(2-anilino-1-cyano-2-oxoethylidene)isoindol-1-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c1-16-11-13-17(14-12-16)24(30)29-23-20-10-6-5-9-19(20)22(28-23)21(15-26)25(31)27-18-7-3-2-4-8-18/h2-14H,1H3,(H,27,31)(H,28,29,30)/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVYXYWKZQAMDB-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NC3=CC=CC=C3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NC3=CC=CC=C3)/C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













